molecular formula C16H16O4 B11680515 (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) butanoate

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) butanoate

Cat. No.: B11680515
M. Wt: 272.29 g/mol
InChI Key: AULMUWDGFUGITP-UHFFFAOYSA-N
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Description

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) butanoate is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen ring fused with a cyclopentane ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) butanoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for a specified duration . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) butanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) butanoate is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) butanoate

InChI

InChI=1S/C16H16O4/c1-2-4-15(17)19-10-7-8-12-11-5-3-6-13(11)16(18)20-14(12)9-10/h7-9H,2-6H2,1H3

InChI Key

AULMUWDGFUGITP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2

Origin of Product

United States

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